3-(3-Bromophenyl)propan-1-amine hydrochloride 3-(3-Bromophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269151-20-3
VCID: VC6403651
InChI: InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
SMILES: C1=CC(=CC(=C1)Br)CCCN.Cl
Molecular Formula: C9H13BrClN
Molecular Weight: 250.56

3-(3-Bromophenyl)propan-1-amine hydrochloride

CAS No.: 1269151-20-3

Cat. No.: VC6403651

Molecular Formula: C9H13BrClN

Molecular Weight: 250.56

* For research use only. Not for human or veterinary use.

3-(3-Bromophenyl)propan-1-amine hydrochloride - 1269151-20-3

Specification

CAS No. 1269151-20-3
Molecular Formula C9H13BrClN
Molecular Weight 250.56
IUPAC Name 3-(3-bromophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
Standard InChI Key VMQSDPRBWMSZAK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CCCN.Cl

Introduction

Structural and Chemical Properties

Molecular Identity and Configuration

The compound’s IUPAC name, (S)-1-(3-bromophenyl)propan-1-amine hydrochloride, reflects its stereochemical configuration and functional groups. Key attributes include:

PropertyValue
Molecular FormulaC₉H₁₃BrClN
Molecular Weight250.56 g/mol
CAS Number623143-34-0
Stereochemistry(S)-enantiomer
SMILES NotationCCC(C1=CC(=CC=C1)Br)N.Cl

The molecule comprises a propane chain with a 3-bromophenyl group attached to the terminal carbon and an amine group at the first carbon, forming a chiral center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical applications.

Comparative Analysis with Structural Analogs

Halogen substitution and stereochemistry profoundly influence the compound’s reactivity and biological interactions. A comparison with related derivatives highlights these effects:

Compound NameMolecular FormulaSubstituent PositionKey Difference
3-(4-Bromophenyl)propan-1-amineC₉H₁₃BrClNPara-bromoAltered electronic properties
3-(3-Chlorophenyl)propan-1-amineC₉H₁₃Cl₂NChlorine substitutionReduced steric bulk
(R)-1-(3-Bromophenyl)propan-1-amineC₉H₁₃BrClNOpposite enantiomerDifferential receptor binding

The meta-bromine substituent introduces steric hindrance and electron-withdrawing effects, modulating binding affinity in biological systems.

Synthesis and Optimization

Asymmetric Synthetic Routes

The enantioselective synthesis of 3-(3-bromophenyl)propan-1-amine hydrochloride typically involves catalytic asymmetric hydrogenation or resolution techniques. A representative pathway includes:

  • Phenylpropane Precursor Synthesis:

    • Coupling 3-bromophenylmagnesium bromide with propanal under Grignard conditions yields 3-(3-bromophenyl)propan-1-ol.

    • Subsequent oxidation to the ketone intermediate using Jones reagent (CrO₃/H₂SO₄).

  • Reductive Amination:

    • The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to form the racemic amine.

  • Enantiomeric Resolution:

    • Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, which is then treated with HCl to yield the hydrochloride salt.

Optimization Challenges:

  • Steric effects from the bromine atom reduce reaction yields during hydrogenation.

  • Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require careful moisture control.

PathogenMIC (μg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)64
Escherichia coli>128

The bromine atom’s electronegativity may enhance membrane penetration, though further structure-activity studies are needed.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s chiral purity (>98% ee) makes it valuable for synthesizing enantiomerically pure drugs:

  • Antidepressants: Sertraline analogs incorporating this scaffold show improved selectivity for serotonin reuptake inhibition.

  • Antiemetics: Derivatives targeting 5-HT₃ receptors are under investigation for chemotherapy-induced nausea.

Catalysis and Material Science

In asymmetric catalysis, the amine group facilitates ligand design for transition metal complexes:

  • Palladium Catalysts: Used in Suzuki-Miyaura couplings, achieving 92% yield with aryl chlorides.

SolventSolubility (mg/mL)
Water45
Ethanol120
Dichloromethane<10

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with G protein-coupled receptors using cryo-EM.

  • Derivatization Libraries: Synthesize fluorinated and methylated analogs to optimize pharmacokinetic properties.

  • Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety margins.

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